molecular formula C24H24N2O4 B2600814 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946367-39-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2600814
CAS No.: 946367-39-1
M. Wt: 404.466
InChI Key: NLESRCSAZSVOOA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-20-10-6-17(7-11-20)8-13-23(27)25-19-9-12-21-18(16-19)4-2-14-26(21)24(28)22-5-3-15-30-22/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESRCSAZSVOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with furan-2-carbonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furanones and quinoline derivatives.

    Reduction: Alcohols and tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications on the THQ Core

Table 1: Substituent Variations at Position 1 of the THQ Core
Compound Name/ID Position 1 Substituent Key Differences vs. Target Compound Reference
Target Compound Furan-2-carbonyl Reference for comparison
4g () Cyclobutanecarbonyl Bulkier aliphatic group; may reduce solubility
14d () Acetyl Smaller substituent; alters conformational flexibility
15b () Naphthalen-1-ylmethyl Extended aromatic system; increases lipophilicity
Table 2: Substituent Variations at Position 6 of the THQ Core
Compound Name/ID Position 6 Substituent Key Differences vs. Target Compound Reference
Target Compound 3-(4-Methoxyphenyl)propanamide Balanced hydrophilicity and electron donation
2-(4-Chlorophenyl)acetamide () 4-Chlorophenyl acetamide Electron-withdrawing Cl; may reduce binding
68 () Thiophene-2-carboximidamide Sulfur-containing heterocycle; alters electronic properties
28 () Thiophene-2-carboximidamide + piperidinyl Basic nitrogen introduces cationic character

Pharmacological Comparisons

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy in the target compound) are associated with improved receptor binding compared to electron-withdrawing groups (e.g., 4-chloro in ) .
  • Bulkier substituents (e.g., naphthalen-1-ylmethyl in 15b) increase lipophilicity but may reduce solubility .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features include a furan-2-carbonyl group and a tetrahydroquinoline moiety, which are linked to a propanamide functional group with a para-methoxyphenyl substituent. This compound's design suggests possible applications in medicinal chemistry, particularly in the realms of anticancer and antimicrobial therapies.

Structural Characteristics

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and its structure can be summarized as follows:

Component Description
Furan Ring Contributes to the compound's reactivity and biological activity.
Tetrahydroquinoline Moiety Known for diverse biological properties, including neuroactivity.
Propanamide Group Enhances solubility and potential bioactivity.
4-Methoxyphenyl Substituent May influence binding affinity and selectivity towards biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The furan and tetrahydroquinoline components may interact with DNA or specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Inhibition of Bacterial Growth : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The sulfonamide-like structure may inhibit bacterial folate synthesis, disrupting essential metabolic pathways.

Pharmacological Studies

Pharmacokinetic evaluations indicate favorable absorption characteristics and brain penetration capabilities:

  • Bioavailability : Studies suggest that modifications to the compound can enhance its bioavailability.
  • Selectivity : Research indicates that derivatives exhibit selective binding to specific receptors, which may reduce off-target effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound Name Biological Activity Notes
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamideAnticancer and antimicrobialContains a nitro group enhancing activity.
N-(furan-2-carbonyl)-anilineAnticancerSimpler structure with reduced activity.
5-NitrobenzenesulfonamideAntibacterialKnown for broad-spectrum antibacterial properties.

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